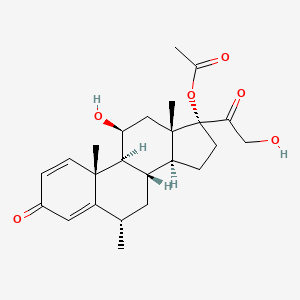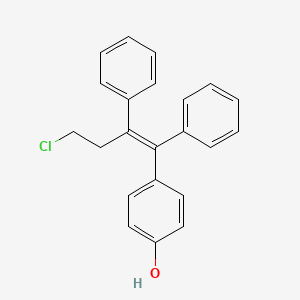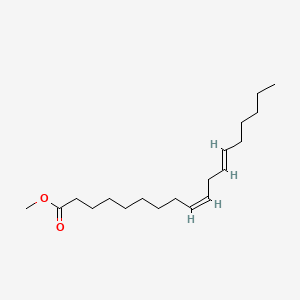
4-t-Butylcyclohexanone-2,2,6,6-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-t-Butylcyclohexanone-2,2,6,6-d4 is an isotopically labeled compound, specifically a deuterated analogue of 4-t-Butylcyclohexanone. This compound is characterized by the replacement of hydrogen atoms with deuterium at the 2, 2, 6, and 6 positions on the cyclohexane ring. It is commonly used in scientific research for various applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-t-Butylcyclohexanone-2,2,6,6-d4 typically involves the deuteration of 4-t-Butylcyclohexanone. One common method involves the use of deuterated reagents such as deuterium gas (D2) or deuterated solvents in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The product is then purified using techniques such as distillation or chromatography to achieve the desired isotopic purity.
Chemical Reactions Analysis
Types of Reactions
4-t-Butylcyclohexanone-2,2,6,6-d4 undergoes various chemical reactions, including:
Reduction: The compound can be reduced to 4-t-Butylcyclohexanol-2,2,6,6-d4 using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: It can be oxidized to this compound using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The compound can undergo substitution reactions where the t-butyl group can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether, sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in acidic medium, chromium trioxide (CrO3) in acetic acid.
Substitution: Various nucleophiles in the presence of a suitable catalyst.
Major Products Formed
Reduction: 4-t-Butylcyclohexanol-2,2,6,6-d4
Oxidation: this compound
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
4-t-Butylcyclohexanone-2,2,6,6-d4 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and isotopically labeled compounds.
Biology: Used in metabolic studies to trace the pathways of deuterated compounds in biological systems.
Medicine: Employed in the development of deuterated drugs to study their pharmacokinetics and pharmacodynamics.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-t-Butylcyclohexanone-2,2,6,6-d4 involves the interaction of its deuterated cyclohexanone ring with various molecular targets. The deuterium atoms can influence the compound’s reactivity and stability, leading to different reaction pathways compared to its non-deuterated analogue. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
4-t-Butylcyclohexanone: The non-deuterated analogue of 4-t-Butylcyclohexanone-2,2,6,6-d4.
4-t-Butylcyclohexanol: The reduced form of 4-t-Butylcyclohexanone.
4-t-Butylcyclohexanol-2,2,6,6-d4: The deuterated analogue of 4-t-Butylcyclohexanol.
Uniqueness
This compound is unique due to its isotopic labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in various scientific fields.
Properties
CAS No. |
15649-46-4 |
|---|---|
Molecular Formula |
C₁₀H₁₄D₄O |
Molecular Weight |
158.27 |
Synonyms |
4-(1,1-Dimethylethyl)(cyclohexanone-d4); C 64-d4; NSC 73717-d4; p-tert-Butyl(cyclohexanone-d4); γ-tert-Butyl(cyclohexanone-d4); |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






